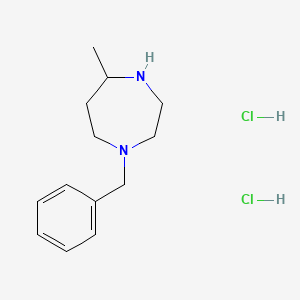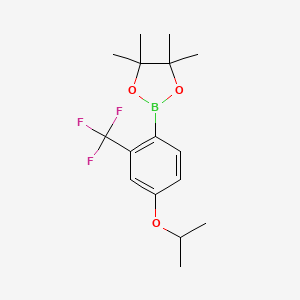
2-(4-Isopropoxy-2-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Isopropoxy-2-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki–Miyaura coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 2-(4-Isopropoxy-2-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-isopropoxy-2-(trifluoromethyl)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The product is then purified through recrystallization or chromatography to achieve high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized to increase yield and reduce costs, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
化学反応の分析
Types of Reactions
2-(4-Isopropoxy-2-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boron moiety can be oxidized to form alcohols or other functional groups.
Protodeboronation: This reaction involves the removal of the boron group, often using protic acids or bases.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Protic Acids/Bases: For protodeboronation reactions
Major Products
Biaryl Compounds: Formed through Suzuki–Miyaura coupling.
Alcohols: Formed through oxidation.
Hydrocarbons: Formed through protodeboronation
科学的研究の応用
2-(4-Isopropoxy-2-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used in various scientific research fields:
作用機序
The compound exerts its effects primarily through its boron moiety, which participates in transmetalation reactions during Suzuki–Miyaura coupling. The boron atom forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the palladium center. This process is followed by reductive elimination, forming the desired carbon-carbon bond .
類似化合物との比較
Similar Compounds
Phenylboronic Acid: Another common reagent in Suzuki–Miyaura coupling.
Pinacolborane: Used in hydroboration reactions.
4-Isopropoxy-2-(trifluoromethyl)phenylboronic Acid: A precursor to the compound
Uniqueness
2-(4-Isopropoxy-2-(trifluoromethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its stability and reactivity, making it a versatile reagent in various chemical transformations. Its trifluoromethyl group enhances its reactivity and selectivity in coupling reactions, distinguishing it from other boronic esters .
特性
分子式 |
C16H22BF3O3 |
|---|---|
分子量 |
330.2 g/mol |
IUPAC名 |
4,4,5,5-tetramethyl-2-[4-propan-2-yloxy-2-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C16H22BF3O3/c1-10(2)21-11-7-8-13(12(9-11)16(18,19)20)17-22-14(3,4)15(5,6)23-17/h7-10H,1-6H3 |
InChIキー |
AZYJWQQRIWJJDQ-UHFFFAOYSA-N |
正規SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)OC(C)C)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(5-Amino-7-ethoxytriazolo[4,5-b]pyridin-3-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14020106.png)
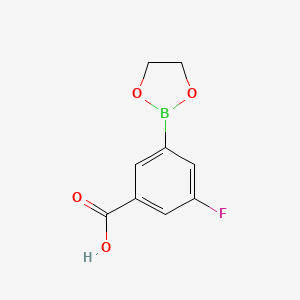
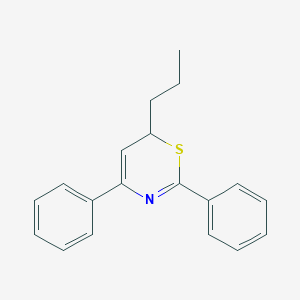
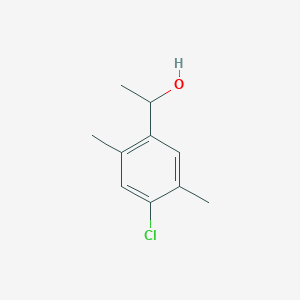

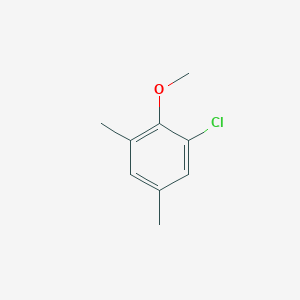

![Ethyl 3-bromobenzo[b]thiophene-2-carboxylate](/img/structure/B14020154.png)

![Tert-butyl 1-((tert-butoxycarbonyl)amino)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B14020160.png)


